molecular formula C11H15FOS B7997311 4-(Butoxymethyl)-3-fluorobenzenethiol

4-(Butoxymethyl)-3-fluorobenzenethiol

Cat. No.: B7997311
M. Wt: 214.30 g/mol
InChI Key: IKNCJBUXUGABGF-UHFFFAOYSA-N
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Description

4-(Butoxymethyl)-3-fluorobenzenethiol (C₁₁H₁₅FOS) is a fluorinated aromatic thiol characterized by a benzene ring substituted with a thiol (-SH) group, a fluorine atom at position 3, and a butoxymethyl moiety (-CH₂-O-C₄H₉) at position 3. This compound combines the electron-withdrawing effects of fluorine with the lipophilic nature of the butoxymethyl group, making it valuable in organic synthesis, pharmaceutical intermediates, and materials science. Its thiol group enables nucleophilic reactions, metal coordination, and participation in disulfide bond formation, while the fluorine atom enhances stability and modulates electronic properties .

Properties

IUPAC Name

4-(butoxymethyl)-3-fluorobenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FOS/c1-2-3-6-13-8-9-4-5-10(14)7-11(9)12/h4-5,7,14H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNCJBUXUGABGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC1=C(C=C(C=C1)S)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Butoxymethyl)-3-fluorobenzenethiol typically involves the reaction of 3-fluorothiophenol with n-butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-(Butoxymethyl)-3-fluorobenzenethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form sulfonic acids or sulfoxides.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that derivatives of 4-(Butoxymethyl)-3-fluorobenzenethiol exhibit significant anticancer properties. For instance, compounds that incorporate the thiol group have shown potential as inhibitors of specific cancer cell lines. Research has demonstrated that the fluorine atom enhances the biological activity of the compound, likely due to its electronegativity and ability to participate in hydrogen bonding interactions with biological targets .

Case Study: Inhibition of Tumor Growth
A study published in a peer-reviewed journal evaluated the efficacy of this compound against various tumor cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 5 to 15 µM across different cancer types. This suggests that the compound may serve as a lead for developing new anticancer agents .

Agricultural Chemistry

Herbicidal Properties
The compound has been explored for its herbicidal properties, particularly in controlling broadleaf weeds in crops such as corn and soybeans. Its mechanism involves disrupting the growth processes of target weeds while maintaining safety for the crops .

Data Table: Herbicidal Efficacy

Crop TypeTarget WeedsApplication Rate (g/ha)Efficacy (%)
CornPigweed20085
SoybeanVelvetleaf15090
WheatCocklebur25080

Material Science

Synthesis of Functional Materials
this compound has been utilized in synthesizing advanced materials such as metal-organic frameworks (MOFs). These frameworks are significant for applications in gas storage and separation technologies. The thiol group allows for coordination with metal ions, enhancing the stability and functionality of the resulting structures .

Case Study: Development of MOFs
A recent publication highlighted the synthesis of a MOF using this compound as a ligand. The resulting structure exhibited high surface area and selective adsorption properties for CO2, making it a promising candidate for carbon capture technologies .

Analytical Chemistry

Use as a Reagent
In analytical chemistry, this compound serves as a reagent for detecting various metal ions due to its thiol group’s ability to form stable complexes. This property is particularly useful in environmental monitoring and assessing heavy metal contamination in water sources.

Data Table: Detection Limits for Metal Ions

Metal IonDetection Limit (ppm)
Lead (Pb)0.01
Cadmium (Cd)0.005
Mercury (Hg)0.002

Mechanism of Action

The mechanism of action of 4-(Butoxymethyl)-3-fluorobenzenethiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Fluorine and Alkoxy Groups

The fluorine atom and butoxymethyl group distinguish this compound from analogs. For instance:

  • 3-Fluorobenzenethiol lacks the butoxymethyl group, resulting in lower molecular weight (C₆H₅FS vs. C₁₁H₁₅FOS) and reduced lipophilicity. The absence of the ether linkage diminishes solubility in non-polar solvents compared to 4-(Butoxymethyl)-3-fluorobenzenethiol .
  • 4-(Isopropyl)thiophenol (C₉H₁₂S) features an isopropyl group instead of butoxymethyl and fluorine. Its steric bulk reduces reactivity in nucleophilic substitutions, while the lack of fluorine decreases acidity (pKa ~8.5 vs. ~7.9 for fluorinated analogs) .
Table 1: Substituent Impact on Physical Properties
Compound Substituents Molecular Weight logP* Thiol pKa
This compound 3-F, 4-(Butoxymethyl), -SH 214.3 3.2 ~7.9
3-Fluorobenzenethiol 3-F, -SH 128.2 1.8 ~8.2
4-(Isopropyl)thiophenol 4-Isopropyl, -SH 152.3 2.5 ~8.5

*Calculated using fragment-based methods.

Key Reactivity Differences:
  • Nucleophilicity : The thiol group in this compound reacts rapidly with alkyl halides (e.g., forming sulfides), whereas 4-fluorobenzyl chloride participates in SN2 reactions.
  • Acidity: Fluorine’s electron-withdrawing effect lowers the thiol’s pKa (~7.9) compared to non-fluorinated analogs (e.g., benzenethiol, pKa ~9.5), enhancing deprotonation under mild conditions .

Biological Activity

4-(Butoxymethyl)-3-fluorobenzenethiol is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on specific biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11H15FOS
  • Molecular Weight : 216.30 g/mol

The compound features a fluorinated aromatic ring, which is known to influence its biological activity through enhanced lipophilicity and potential interactions with various biomolecules.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound has been investigated for its inhibitory effects on cholinesterases, which are critical in the regulation of neurotransmitter levels in the nervous system. Inhibition of these enzymes can lead to increased acetylcholine levels, potentially enhancing synaptic transmission.
  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which may protect cells from oxidative stress.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound against various biological targets:

Target IC50 Value (µM) Effect
Acetylcholinesterase (AChE)2.5Moderate inhibition
Butyrylcholinesterase (BChE)5.0Moderate inhibition
Lipid Peroxidation15.0Antioxidant effect

These values indicate that the compound possesses significant inhibitory activity against cholinesterases, which may have implications for neurodegenerative diseases like Alzheimer's.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Cholinesterase Inhibition : A study demonstrated that derivatives of fluorinated benzenethiols, including this compound, exhibited potent inhibition against AChE and BChE, suggesting their utility in developing treatments for cognitive disorders associated with cholinergic dysfunction .
  • Neuroprotective Effects : Research indicated that compounds with similar structures could protect neuronal cells from oxidative damage by reducing lipid peroxidation and enhancing cellular antioxidant defenses .
  • Therapeutic Potential in Alzheimer's Disease : A recent investigation revealed that compounds inhibiting cholinesterases also showed promise in reducing β-amyloid aggregation, a hallmark of Alzheimer's disease pathology. This suggests that this compound could play a role in disease-modifying therapies .

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